3-(3,5-Difluorophenyl)cyclobutan-1-ol
Description
3-(3,5-Difluorophenyl)cyclobutan-1-ol is an organic compound with the molecular formula C10H10F2O. It is characterized by the presence of a cyclobutane ring substituted with a hydroxyl group and a 3,5-difluorophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Properties
IUPAC Name |
3-(3,5-difluorophenyl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O/c11-8-1-6(2-9(12)5-8)7-3-10(13)4-7/h1-2,5,7,10,13H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFASIJNNHUHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1O)C2=CC(=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807939-36-1 | |
| Record name | 3-(3,5-difluorophenyl)cyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Difluorophenyl)cyclobutan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-difluorobenzyl chloride with cyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity .
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Difluorophenyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding cyclobutanol derivative.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3,5-difluorophenyl)cyclobutanone.
Reduction: Formation of 3-(3,5-difluorophenyl)cyclobutan-1-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3,5-Difluorophenyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)cyclobutan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)cyclobutan-1-amine
- 3-(3,5-Difluorophenyl)cyclobutanone
- 3-(3,5-Difluorophenyl)cyclobutan-1-thiol
Uniqueness
3-(3,5-Difluorophenyl)cyclobutan-1-ol is unique due to the presence of both a hydroxyl group and a difluorophenyl group on the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
3-(3,5-Difluorophenyl)cyclobutan-1-ol is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is CHFO. The presence of fluorine atoms in the phenyl ring is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, compounds with halogen substitutions have shown enhanced antibacterial activity against various bacterial strains. A study indicated that the introduction of halogens increases lipophilicity, facilitating better intracellular uptake by bacteria . While specific data for this compound is limited, it is reasonable to infer that it may exhibit similar properties due to its structural characteristics.
Cytotoxicity and Antitumor Potential
Research on related compounds suggests that fluorinated cyclobutane derivatives may possess cytotoxic effects against cancer cells. For example, fluorinated compounds have been associated with anti-tumor properties in various studies . The mechanism often involves the disruption of cellular processes or induction of apoptosis in cancer cells. While direct studies on this compound are sparse, the structural analogy with known cytotoxic agents implies potential activity that warrants further investigation.
Case Studies and Research Findings
Several studies have been conducted on related compounds to evaluate their biological activities:
The biological activity of fluorinated compounds often involves:
- Inhibition of Enzymatic Activity : Many fluorinated compounds inhibit enzymes critical for bacterial survival.
- Membrane Disruption : The lipophilic nature allows these compounds to integrate into bacterial membranes, leading to cell lysis.
- Induction of Apoptosis : In cancer cells, certain derivatives can activate apoptotic pathways.
Conclusion and Future Directions
While specific data on the biological activity of this compound remains limited, existing literature on structurally similar compounds suggests promising antimicrobial and cytotoxic properties. Future research should focus on:
- Conducting in vitro and in vivo studies to evaluate the efficacy and safety profile of this compound.
- Investigating its mechanisms of action in detail to better understand how it interacts with biological systems.
- Exploring potential applications in drug development for infectious diseases or cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
